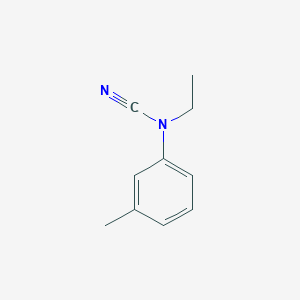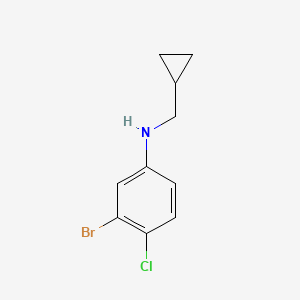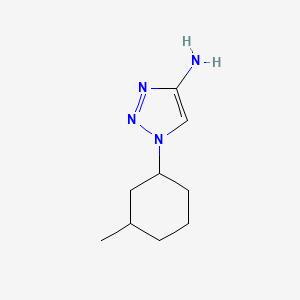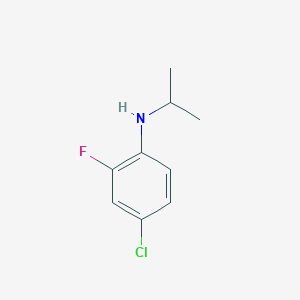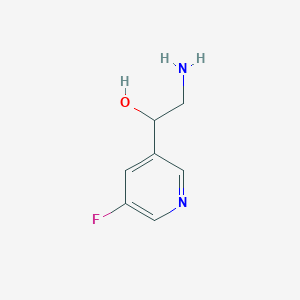![molecular formula C10H18O B13315680 {Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
{Spiro[4.4]nonan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Spiro[44]nonan-1-yl}methanol is a spirocyclic compound with the molecular formula C₁₀H₁₈O It features a spiro[44]nonane core structure, which consists of two cyclohexane rings fused at a single carbon atom, and a methanol group attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.4]nonan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of di[aryl(hetaryl)methyl] malonic acids, which undergo P₂O₅-promoted cyclization to form fused spiro[4.4]nonane-1,6-diones . Another approach includes the preparation of optically active spiro[4.4]nonane derivatives through synthetic methods that establish the absolute configuration of each enantiomer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
{Spiro[4.4]nonan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield spiro[4.4]nonane-1-carboxylic acid, while reduction can produce spiro[4.4]nonane-1-ol.
Scientific Research Applications
{Spiro[4.4]nonan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research into spirocyclic compounds often explores their potential as therapeutic agents due to their stability and bioactivity.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {Spiro[4.4]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, spirocyclic quaternary ammoniums derived from similar structures have shown significant affinity for nicotinic acetylcholine receptors (nAChRs), indicating potential analgesic effects . The compound’s effects are mediated through binding to these receptors, influencing neurotransmission and pain perception.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: A simpler spirocyclic compound without the methanol group.
Spiro[4.5]decane: Features a larger ring system with different chemical properties.
Spiroketals: Compounds with spirocyclic ketal structures, often found in natural products.
Uniqueness
{Spiro[4.4]nonan-1-yl}methanol is unique due to its specific spiro[4.4]nonane core and the presence of a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
spiro[4.4]nonan-4-ylmethanol |
InChI |
InChI=1S/C10H18O/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9,11H,1-8H2 |
InChI Key |
LEOFSZGHTWYFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
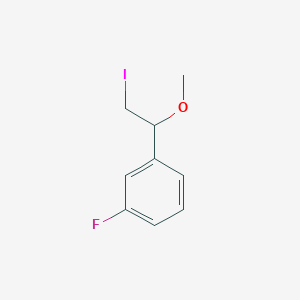
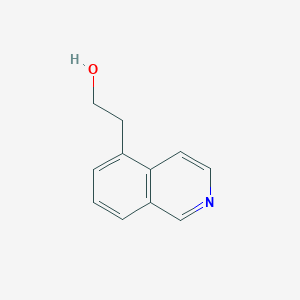
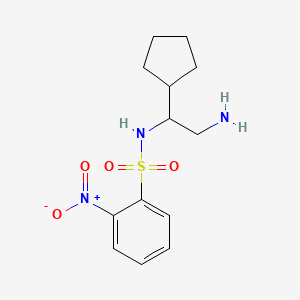
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)


